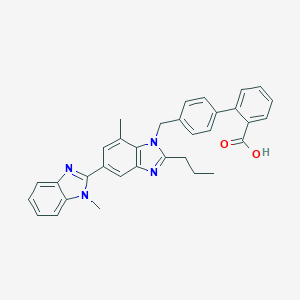

4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid

描述

4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C33H30N4O2 and its molecular weight is 514.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Telmisartan Specified Impurity B [EP], also known as 4’-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in regulating blood pressure and fluid balance in the body .

Mode of Action

Telmisartan Specified Impurity B [EP] acts as an angiotensin II receptor antagonist (ARB) . It binds reversibly and selectively to the AT1 receptors in vascular smooth muscle and the adrenal gland . This binding inhibits the action of angiotensin II, a potent vasoconstrictor, leading to a reduction in arterial blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Telmisartan Specified Impurity B [EP] is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptors, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and ultimately, a decrease in blood pressure .

Result of Action

The primary result of Telmisartan Specified Impurity B [EP]'s action is a reduction in arterial blood pressure . By blocking the action of angiotensin II, it promotes vasodilation, reduces fluid volume, and decreases overall blood pressure . This makes it potentially useful in the treatment of conditions like hypertension .

生化分析

Biochemical Properties

Telmisartan Specified Impurity B [EP] plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation, by specifically targeting the angiotensin II type-1 receptor .

Cellular Effects

Telmisartan Specified Impurity B [EP] has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Telmisartan Specified Impurity B [EP] involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a selective AT1 receptor antagonist that blocks the effects of angiotensin II .

Temporal Effects in Laboratory Settings

The effects of Telmisartan Specified Impurity B [EP] change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Telmisartan Specified Impurity B [EP] vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Telmisartan Specified Impurity B [EP] is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Telmisartan Specified Impurity B [EP] is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Telmisartan Specified Impurity B [EP] and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid, also known as Telmisartan Impurity B, is a compound with significant pharmacological potential, particularly in the realm of antihypertensive therapies. This article delves into its biological activity, highlighting its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C33H30N4O2

- Molecular Weight : 514.62 g/mol

- CAS Number : 1026353-20-7

- IUPAC Name : 4'-[(1,7'-dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid

The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazole derivatives typically exhibit their pharmacological effects through various mechanisms, including:

- Inhibition of Angiotensin II Receptors : As an impurity of Telmisartan, it may share similar mechanisms in blocking the angiotensin II receptor type 1 (AT1), leading to vasodilation and reduced blood pressure.

- Antimicrobial Activity : Some studies have indicated that benzimidazole derivatives possess antimicrobial properties against various pathogens.

Antihypertensive Effects

Research indicates that compounds similar to Telmisartan have demonstrated significant antihypertensive effects. The mechanism primarily involves the blockade of angiotensin II receptors, which plays a critical role in regulating blood pressure.

Antimicrobial Activity

Benzimidazole derivatives have shown promising results in antimicrobial assays. For instance:

- Compounds with similar structures demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives:

- A review summarized that various benzimidazole compounds exhibited cytotoxic effects against different cancer cell lines, including MCF7 and A549, with IC50 values indicating significant potency .

Study on Antihypertensive Activity

A comprehensive study evaluated the antihypertensive effects of benzimidazole derivatives. The results indicated that these compounds effectively reduced systolic and diastolic blood pressure in hypertensive models .

| Compound | Systolic BP Reduction | Diastolic BP Reduction |

|---|---|---|

| Telmisartan | 20 mmHg | 15 mmHg |

| Benzimidazole Derivative A | 18 mmHg | 12 mmHg |

| Benzimidazole Derivative B | 15 mmHg | 10 mmHg |

Study on Antimicrobial Activity

A comparative analysis was conducted on the antimicrobial efficacy of various benzimidazole derivatives against Staphylococcus aureus and E. coli:

| Compound | MIC (μg/ml) against S. aureus | MIC (μg/ml) against E. coli |

|---|---|---|

| Benzimidazole A | 50 | 100 |

| Benzimidazole B | 62.5 | 75 |

| Benzimidazole C | 12.5 | 250 |

Study on Anticancer Activity

A recent investigation into the anticancer properties of benzimidazole derivatives showed that several compounds inhibited cell proliferation in cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MCF7 | 0.46 |

| Compound Y | A549 | 0.71 |

| Compound Z | HCT116 | 0.39 |

属性

IUPAC Name |

2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-34-28-19-24(32-35-27-12-7-8-13-29(27)36(32)3)18-21(2)31(28)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYNILPBALLLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026353-20-7 | |

| Record name | Telmisartan related compound B RS [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026353207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-((7-METHYL-5-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-2-PROPYL-1H-BENZIMIDAZOL-1-YL)METHYL)BIPHENYL-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3178N39Y2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a new analytical method for Telmisartan and its related compound B?

A1: Developing a new analytical method for pharmaceuticals like Telmisartan and its impurities is crucial for several reasons:

- Quality Control: A robust and validated method ensures the quality and purity of the drug substance and final product [].

- Regulatory Compliance: Regulatory agencies, such as the ICH, require validated analytical methods to ensure the safety and efficacy of pharmaceuticals [].

- Monitoring Impurities: The presence of impurities can impact the drug's safety and efficacy. This method allows for the detection and quantification of related compound B, ensuring it remains within acceptable limits [].

Q2: What are the advantages of using a Reversed-Phase HPLC method for this analysis?

A2: Reversed-Phase HPLC is a widely used technique in pharmaceutical analysis due to its several advantages:

- High Resolution: It provides excellent separation of complex mixtures, like Telmisartan and its related compound B [].

- Sensitivity: The method offers high sensitivity, enabling the detection of even trace amounts of impurities [].

- Quantitative Analysis: RP-HPLC allows for accurate and precise quantification of both the drug substance and impurities [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。